molecular formula C13H17N3OS B2625002 N-[2-(3,5-dimethylpyrazol-1-yl)propyl]thiophene-2-carboxamide CAS No. 890601-70-4

N-[2-(3,5-dimethylpyrazol-1-yl)propyl]thiophene-2-carboxamide

Cat. No.: B2625002
CAS No.: 890601-70-4
M. Wt: 263.36
InChI Key: JKOGDQGBZBQSGW-UHFFFAOYSA-N
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Description

N-[2-(3,5-dimethylpyrazol-1-yl)propyl]thiophene-2-carboxamide is a synthetic organic compound that features a pyrazole ring and a thiophene ring connected by a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dimethylpyrazol-1-yl)propyl]thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-dimethylpyrazol-1-yl)propyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the 4-position.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Electrophilic reagents like bromine or nitronium tetrafluoroborate can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated pyrazole derivatives.

Scientific Research Applications

N-[2-(3,5-dimethylpyrazol-1-yl)propyl]thiophene-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It can be used to study the interactions of pyrazole and thiophene derivatives with biological systems, providing insights into their potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-[2-(3,5-dimethylpyrazol-1-yl)propyl]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The pyrazole ring can interact with various biological targets, while the thiophene ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3,5-dimethylpyrazol-1-yl)propyl]thiophene-2-carboxamide is unique due to its combination of a pyrazole ring and a thiophene ring, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in fields requiring specific interactions with biological targets or advanced materials.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)propyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-9-7-10(2)16(15-9)11(3)8-14-13(17)12-5-4-6-18-12/h4-7,11H,8H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOGDQGBZBQSGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)CNC(=O)C2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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